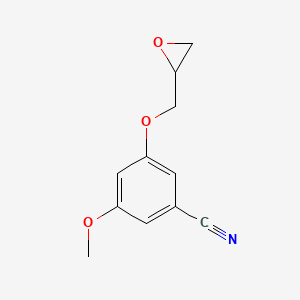

Fmoc-(2r,3s)-2,3-methanoleucine

カタログ番号 B2752722

CAS番号:

1416059-90-9

分子量: 365.429

InChIキー: WGKDGWDQYVOAHV-SIKLNZKXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

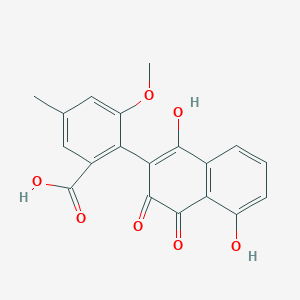

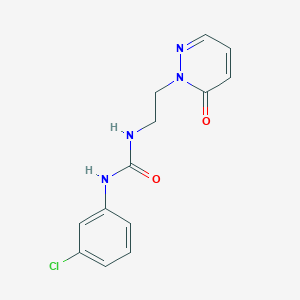

Fmoc-(2r,3s)-2,3-methanoleucine is a derivative of the amino acid leucine . It is characterized by an additional carbon atom that spans the alpha and beta atoms, distinguishing it from protein amino acids .

Synthesis Analysis

The synthesis of Fmoc-(2r,3s)-2,3-methanoleucine involves multiple steps . The process begins with the transformation of cyclic sulfates into cyclopropanes. The two esters of a dialkyl cyclopropane-1,1-dicarboxylate are then differentiated and elaborated into amino acid functionalities . A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported .Molecular Structure Analysis

The Fmoc-(2R,3S)-3-phenylisoserine molecule, which is structurally similar to Fmoc-(2r,3s)-2,3-methanoleucine, contains a total of 54 bonds. There are 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

Fmoc-(2r,3s)-2,3-methanoleucine is involved in various chemical reactions. For instance, it can be used as a click chemistry reagent containing an azide group .Physical And Chemical Properties Analysis

Fmoc-(2r,3s)-2,3-methanoleucine has a molecular weight of 369.42 . It is stored at temperatures between 2-8°C .科学的研究の応用

Synthesis and Peptide Incorporation

- Fmoc-(2r,3s)-2,3-methanoleucine is used in the synthesis of complex amino acids and their incorporation into peptides. An example is the improved synthesis of 3,4‐(aminomethano)proline, a proline mimic, from the readily available Garner aldehyde. These Fmoc/Boc-protected derivatives were employed for solid-phase peptide synthesis, showing promise in developing foldamers based on γ-Amp units (Brackmann et al., 2006).

Enzymatic Hydrolysis and Self-Assembly

- Fmoc-(2r,3s)-2,3-methanoleucine derivatives are explored in enzymatic reactions to control molecular self-assembly under physiological conditions. This process transforms non-assembling precursors into self-assembly building blocks, forming hydrogels composed of peptide nanotubes (Das et al., 2008).

Applications in Peptidomimetic Chemistry

- The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates the potential of Fmoc-amino acids in peptidomimetic chemistry. These Fmoc-amino acids are compatible with solid-phase peptide synthesis, allowing for their application in the design of bioactive molecules (Sladojevich et al., 2007).

Fabrication of Functional Materials

- Fmoc-modified amino acids, like Fmoc-(2r,3s)-2,3-methanoleucine, are used in the fabrication of functional materials. Their self-assembly features and hydrophobicity make them suitable for applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

Chiroptical Spectroscopy and Surfactant Properties

- The FMOC group, as part of amino acid derivatives, exhibits unique surfactant properties and is studied through chiroptical spectroscopy. This aspect is crucial in understanding the molecular behavior and potential applications of these compounds in various fields (Vijay et al., 2012).

Solid Phase Peptide Synthesis

- The utility of Fmoc-amino acids in solid phase peptide synthesis is well-established. These compounds allow for the synthesis of biologically active peptides and proteins under a variety of conditions, showcasing their versatility in bioorganic chemistry (Fields et al., 2009).

Safety And Hazards

特性

IUPAC Name |

(1R,2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propan-2-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-13(2)19-11-22(19,20(24)25)23-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t19-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKDGWDQYVOAHV-SIKLNZKXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@@]1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2r,3s)-2,3-methanoleucine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy...

167423-98-5; 96099-84-2

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)

![N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B2752657.png)